molecular formula C15H17ClN4O B5345415 [4-(2-CHLOROPHENYL)PIPERAZINO](1-METHYL-1H-PYRAZOL-5-YL)METHANONE

[4-(2-CHLOROPHENYL)PIPERAZINO](1-METHYL-1H-PYRAZOL-5-YL)METHANONE

Cat. No.: B5345415
M. Wt: 304.77 g/mol
InChI Key: KZXCSZBRZSGJLR-UHFFFAOYSA-N
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Description

4-(2-CHLOROPHENYL)PIPERAZINOMETHANONE is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a piperazine ring, and a pyrazole moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-18-14(6-7-17-18)15(21)20-10-8-19(9-11-20)13-5-3-2-4-12(13)16/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXCSZBRZSGJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826981
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-CHLOROPHENYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The chlorophenyl group is introduced through a halogenation reaction, where a phenyl ring is treated with chlorine under controlled conditions.

    Synthesis of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Coupling with Pyrazole: The final step involves coupling the chlorophenyl-piperazine intermediate with a pyrazole derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of 4-(2-CHLOROPHENYL)PIPERAZINOMETHANONE often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-CHLOROPHENYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

4-(2-CHLOROPHENYL)PIPERAZINOMETHANONE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-CHLOROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets within biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various physiological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-CHLOROPHENYL)PIPERAZINOMETHANONE stands out due to its unique combination of a chlorophenyl group, a piperazine ring, and a pyrazole moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific research applications.

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